molecular formula C10H15N3 B2542492 5-(Piperidin-1-yl)pyridin-3-amine CAS No. 1314353-75-7

5-(Piperidin-1-yl)pyridin-3-amine

Cat. No.: B2542492
CAS No.: 1314353-75-7
M. Wt: 177.251
InChI Key: QTGQOWKLRVTVNS-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound that features both piperidine and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in a fully saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated piperidine derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

5-(Piperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a single nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

Uniqueness

5-(Piperidin-1-yl)pyridin-3-amine is unique due to the presence of both piperidine and pyridine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.

Properties

IUPAC Name

5-piperidin-1-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGQOWKLRVTVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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